2,4-Dichloro-8-ethoxy-3-nitroquinoline
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Overview
Description
2,4-Dichloro-8-ethoxy-3-nitroquinoline is a chemical compound with the molecular formula C11H8Cl2N2O3 and a molecular weight of 287.10 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms, an ethoxy group, and a nitro group attached to the quinoline ring. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 2,4-Dichloro-8-ethoxy-3-nitroquinoline typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency. These methods often involve the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
2,4-Dichloro-8-ethoxy-3-nitroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 2,4-dichloro-8-ethoxy-3-aminoquinoline .
Scientific Research Applications
2,4-Dichloro-8-ethoxy-3-nitroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-8-ethoxy-3-nitroquinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. Additionally, the quinoline ring structure is known to intercalate with DNA, potentially disrupting cellular processes .
Comparison with Similar Compounds
2,4-Dichloro-8-ethoxy-3-nitroquinoline can be compared with other quinoline derivatives, such as:
2,4-Dichloroquinoline: Lacks the ethoxy and nitro groups, making it less versatile in terms of chemical reactivity.
8-Ethoxyquinoline: Lacks the chlorine and nitro groups, which may affect its biological activity.
3-Nitroquinoline: Lacks the chlorine and ethoxy groups, which may influence its chemical properties and reactivity
The presence of both chlorine and nitro groups in this compound makes it unique, as these functional groups can participate in a variety of chemical reactions, enhancing its utility in research and industrial applications .
Properties
Molecular Formula |
C11H8Cl2N2O3 |
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Molecular Weight |
287.10 g/mol |
IUPAC Name |
2,4-dichloro-8-ethoxy-3-nitroquinoline |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-2-18-7-5-3-4-6-8(12)10(15(16)17)11(13)14-9(6)7/h3-5H,2H2,1H3 |
InChI Key |
ZRCDYTHSTMCRGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(C(=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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